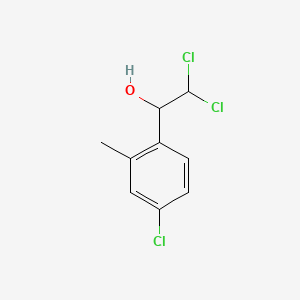![molecular formula C10H20N2O B14021097 (R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
(R)-[1,4'-Bipiperidin]-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[1,4’-Bipiperidin]-3-OL is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected through a single carbon atom, with a hydroxyl group attached to one of the piperidine rings. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,4’-Bipiperidin]-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Bipiperidine Core: The two piperidine rings are connected through a carbon-carbon bond formation reaction, such as a reductive amination or a coupling reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Chiral Resolution: The ®-enantiomer is separated from the racemic mixture using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-[1,4’-Bipiperidin]-3-OL may involve:
Large-Scale Synthesis: Utilizing scalable reactions such as catalytic hydrogenation or enzymatic resolution to achieve high yields and purity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Employing techniques like crystallization, distillation, and chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-[1,4’-Bipiperidin]-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, deoxygenated compounds
Substitution: Halides, ethers
Scientific Research Applications
®-[1,4’-Bipiperidin]-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known bioactive compounds.
Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-[1,4’-Bipiperidin]-3-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s hydroxyl group and piperidine rings allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-[1,4’-Bipiperidin]-3-OL: The enantiomer of ®-[1,4’-Bipiperidin]-3-OL, with different spatial arrangement and potentially different biological activity.
1,4’-Bipiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
3-Hydroxy-1,4’-bipiperidine: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Uniqueness
®-[1,4’-Bipiperidin]-3-OL is unique due to its specific ®-configuration, which can lead to distinct interactions with biological targets compared to its (S)-enantiomer or other bipiperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3R)-1-piperidin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2/t10-/m1/s1 |
InChI Key |
NNQUIJQEUBAMTA-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCNCC2)O |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
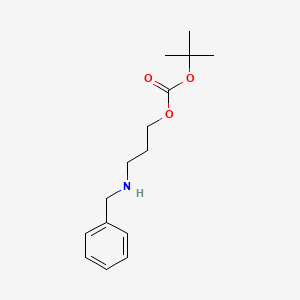

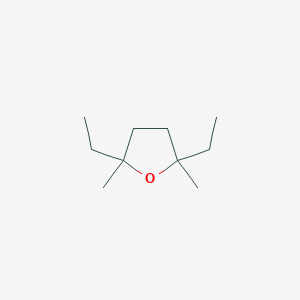
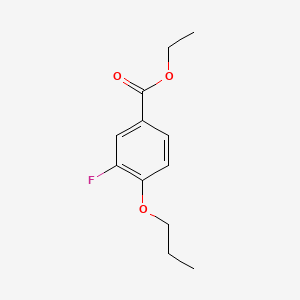
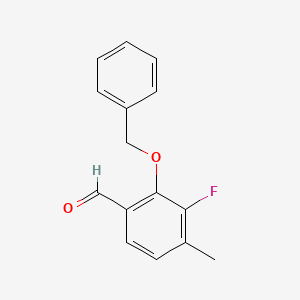

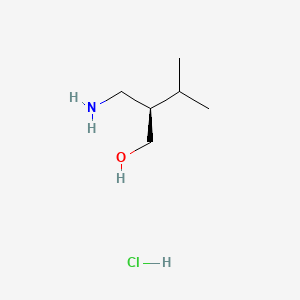
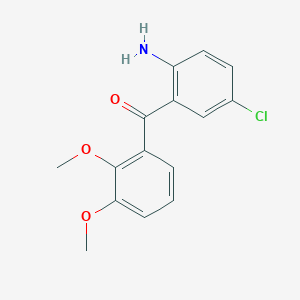

![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
